molecular formula C12H21FN4O2 B2728736 Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate CAS No. 2375270-17-8

Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate

Cat. No.: B2728736
CAS No.: 2375270-17-8
M. Wt: 272.324
InChI Key: LXPCHUYRSQTBPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of a tert-butyl group, an azido group, and a fluoroethyl group attached to a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azide ion replaces the bromine atom, resulting in the formation of the azido compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution: Formation of various substituted piperidine derivatives.

    Reduction: Formation of tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The azido group can participate in bioorthogonal reactions, allowing for selective labeling of biomolecules without interfering with native biological processes. Additionally, the fluoroethyl group can enhance the compound’s stability and reactivity in certain chemical environments.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate: Similar structure but with a bromo group instead of an azido group.

    Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Contains an oxo group instead of an azido group

Uniqueness

Tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate is unique due to the presence of both an azido group and a fluoroethyl group, which confer distinct reactivity and stability properties. The azido group allows for bioorthogonal reactions, while the fluoroethyl group enhances the compound’s chemical stability.

Properties

IUPAC Name

tert-butyl 4-(2-azido-1-fluoroethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN4O2/c1-12(2,3)19-11(18)17-6-4-9(5-7-17)10(13)8-15-16-14/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPCHUYRSQTBPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CN=[N+]=[N-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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